molecular formula C22H28N4OS B2984596 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea CAS No. 850933-87-8

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No. B2984596
CAS RN: 850933-87-8
M. Wt: 396.55
InChI Key: ZKJSOQWQWBWWIW-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C22H28N4OS and its molecular weight is 396.55. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Characterization :

    • A study on the synthesis and characterization of a related compound, "1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea," was conducted. It involved detailed computational quantum chemical studies, including IR, UV, NBO analysis, and molecular docking with B-DNA, indicating its potential for DNA binding and cytotoxic activity against specific cell lines (Mushtaque et al., 2016).
  • Catalytic Applications :

    • The design and synthesis of thiopyrimidine-5-carbonitrile derivatives, which may share some synthetic pathways or structural similarities with the compound , showed significant cytotoxic activity against the HepG2 cell line. This suggests potential applications in developing anticancer drugs (A. F. Eweas et al., 2014).
  • Photophysical Studies :

    • Research into the photophysical properties of a novel 4-aza-indole derivative demonstrated reverse solvatochromism behavior depending on solvent polarity. Such studies indicate the utility of similar compounds in optical, sensor, and electronic applications (Ebru Bozkurt & Ş. D. Doğan, 2018).
  • Polymerization Catalysts :

    • Another study discussed the dramatic effect of heteroatom backbone substituents on ethylene polymerization behavior, emphasizing the importance of structural modifications in designing efficient catalysts for polymer production (Theo M. Smit et al., 2004).

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c1-16-4-5-21-20(14-16)19(17(2)25-21)8-12-26(22(28)24-11-13-27-3)15-18-6-9-23-10-7-18/h4-7,9-10,14,25H,8,11-13,15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJSOQWQWBWWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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